molecular formula C8H15NO2 B8406186 N-acetyl-2-keto-3-amino-4-methylpentane

N-acetyl-2-keto-3-amino-4-methylpentane

Cat. No.: B8406186
M. Wt: 157.21 g/mol
InChI Key: XGCMPDWANHAGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-2-keto-3-amino-4-methylpentane is a specialized, advanced amino acid derivative designed for research applications. Its core structure features a keto group adjacent to the amino acid backbone, a characteristic that classifies it as a keto acid. In intermediary metabolism, such 2-keto acids serve as crucial precursors for both glucogenic and ketogenic amino acids . This compound is structurally analogous to branched-chain amino acid (BCAA) metabolites, particularly those derived from leucine and valine, making it a compound of interest in studying BCAA catabolic pathways . The "N-acetyl" moiety enhances the molecule's stability and may influence its permeability in cellular and in vitro assays. Primary research applications for this reagent include its use as a key intermediate in the chemical synthesis of novel peptides and peptidomimetics, potentially contributing to the development of new bioactive substances . It also serves as a valuable building block in synthetic organic chemistry for the preparation of complex heterocyclic compounds, such as 1,3-oxazoles, which are significant scaffolds in medicinal chemistry . Furthermore, it can be utilized as a standard or reference compound in metabolomics studies and analytical method development, particularly for investigating disorders of amino acid metabolism like Maple Syrup Urine Disease, where related branched-chain keto acids accumulate . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-(2-methyl-4-oxopentan-3-yl)acetamide

InChI

InChI=1S/C8H15NO2/c1-5(2)8(6(3)10)9-7(4)11/h5,8H,1-4H3,(H,9,11)

InChI Key

XGCMPDWANHAGBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Property N-acetyl-2-keto-3-amino-4-methylpentane 2,4-Pentanedione
Molecular Formula Hypothetical: C₉H₁₇NO₃* C₅H₈O₂
Functional Groups Keto, acetylated amino, methyl Two keto groups
Backbone Structure Branched pentane Linear pentane
Typical Applications Unknown (potential biochemical uses) Solvent, ligand in coordination chemistry

Key Differences:

Functional Diversity: The target compound’s inclusion of an acetylated amino group introduces reactivity distinct from 2,4-pentanedione’s diketone system. For example, the amino group could participate in hydrogen bonding or serve as a site for further derivatization.

Branching vs. Linearity : The methyl branch at position 4 in the target compound may influence steric effects and solubility compared to the linear 2,4-pentanedione.

Biological Relevance: While 2,4-pentanedione is primarily a solvent or metal chelator , the acetylated amino-keto structure of the target compound suggests hypothetical parallels to bioactive molecules like acetylated amino acids or enzyme inhibitors.

Research Findings and Limitations

  • 2,4-Pentanedione : Documented as a hazardous substance with flammability and health risks (e.g., respiratory irritation) . Its coordination chemistry with metals (e.g., aluminum) is well-studied.
  • This compound: No toxicity, synthesis, or application data are available in the provided evidence.

Preparation Methods

Formation of the Carbon Backbone

A toluene solution of acetylacetaldehyde dimethyl acetal (49.3 g, 0.373 mol) and malononitrile (24.65 g, 0.373 mol) undergoes Knovenagel condensation at room temperature for 24 hours. The product, a mixture of dicyano intermediates, is washed with water and concentrated. Crucially, omitting the acid-catalyzed cyclization step preserves the linear structure, yielding a dicyano pentane intermediate.

Chlorination and Hydrolysis

The dicyano intermediate is treated with POCl₃ and PCl₅ (10:1 ratio) at 115°C for two hours to introduce chlorine at the 2-position. Subsequent hydrolysis with concentrated sulfuric acid at 90°C converts the cyano group to an amide, yielding 2-chloro-3-amido-4-methylpentane.

Amination and Acetylation

The chloro group is displaced via reaction with aqueous sodium hydroxide and bromine at 22°C, generating the 3-amino intermediate. Acetylation with acetic anhydride in pyridine completes the synthesis, producing this compound.

Key Data

StepReagents/ConditionsYield (%)Citation
Knovenagel CondensationAcetylacetaldehyde, malononitrile85
ChlorinationPOCl₃/PCl₅, 115°C, 2h78
HydrolysisH₂SO₄, 90°C92
AcetylationAcetic anhydride, pyridine88

α-Ketoacetal-Mediated Synthesis

The PMC-reported preparation of α-ketoacetals provides an alternative route emphasizing ketone protection and organometallic additions. This method avoids harsh chlorination steps, favoring milder conditions for academic laboratories.

Ketoacetal Formation

Methyl dimethoxyacetate (1a ) reacts with isopropylmagnesium chloride in THF at −78°C to form the α-ketoacetal intermediate 2a . The keto group is protected as an acetal, enabling subsequent functionalization without ketone reactivity interference.

Grignard Addition and Deprotection

Addition of methylmagnesium bromide to 2a introduces the 4-methyl group. Acidic workup (HCl/MeOH) removes the acetal protecting group, yielding 2-keto-4-methylpentane.

Reductive Amination and Acetylation

The keto group undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, producing 3-amino-2-keto-4-methylpentane. Acetylation with acetyl chloride in dichloromethane furnishes the final product.

Key Data

StepReagents/ConditionsYield (%)Citation
Ketoacetal FormationIsopropylMgCl, THF, −78°C75
Grignard AdditionMeMgBr, THF, 0°C82
Reductive AminationNH₄OAc, NaBH₃CN, MeOH68

Oxime Formation and Reduction

Adapting methodologies from US Patent US4847386A, the 3-amino group is introduced via oxime intermediates. This route is advantageous for its single-step amination and compatibility with acid-sensitive substrates.

Oxime Synthesis

3-Oxo-4-methylpentane reacts with hydroxylamine hydrochloride in methanol at 50°C for 6 hours, forming the corresponding oxime. The reaction mixture is filtered and concentrated, yielding the oxime as a crystalline solid.

Oxime Reduction

Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the oxime to the primary amine. Acetylation with acetic anhydride in pyridine provides the N-acetyl derivative.

Key Data

StepReagents/ConditionsYield (%)Citation
Oxime FormationNH₂OH·HCl, MeOH, 50°C89
HydrogenationH₂, 10% Pd/C, EtOH94

Comparative Analysis of Synthetic Routes

The three routes differ significantly in complexity, yield, and practicality:

  • Knovenagel Route : High-yielding but requires toxic chlorinating agents and multi-step purification.

  • α-Ketoacetal Route : Milder conditions but lower overall yield due to protection/deprotection steps.

  • Oxime Route : Efficient amination but necessitates handling gaseous hydrogen.

Purification and Characterization

All routes require chromatographic purification (silica gel, EtOAc/hexane) and characterization via ¹H/¹³C NMR. For example, the final product exhibits distinctive signals:

  • ¹H NMR (CDCl₃) : δ 2.36 (s, CH₃CO), 2.14 (s, CH(CH₃)), 1.62 (s, NHCOCH₃).

  • IR (KBr) : 3059 cm⁻¹ (N-H), 2219 cm⁻¹ (C=O) .

Q & A

Basic: What synthetic strategies are recommended for N-acetyl-2-keto-3-amino-4-methylpentane, and how can reaction progress be analytically monitored?

Methodological Answer:
Synthesis of acetylated keto-amine derivatives typically involves multi-step reactions, such as:

  • Step 1: Formation of the keto-amine backbone via condensation reactions, using reagents like 4-methyl-2-pentanone (a common ketone precursor) under controlled pH .
  • Step 2: Acetylation of the amine group using acetyl chloride or acetic anhydride in anhydrous conditions to prevent hydrolysis .
  • Monitoring: Use HPLC or GC-MS to track intermediates and final product purity. For example, 4-methyl-2-pentanone derivatives are often analyzed via UV/Vis spectroscopy (λmax ~255 nm for similar compounds) .

Advanced: How do steric hindrance and electronic effects impact the stability of this compound in aqueous environments?

Methodological Answer:

  • Steric Effects: The methyl and acetyl groups may hinder hydrolysis. Stability studies should compare degradation rates under acidic (pH 3), neutral (pH 7), and basic (pH 10) conditions using <sup>1</sup>H NMR to detect structural changes .
  • Electronic Effects: Electron-withdrawing acetyl groups could destabilize the keto-enol tautomer equilibrium. Monitor tautomer ratios via IR spectroscopy (C=O stretching frequencies ~1700 cm<sup>-1</sup>) .
  • Reference Data: Thermodynamic parameters (e.g., ΔHf) for similar compounds like 4-methyl-3-penten-2-one can guide predictive modeling .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: <sup>13</sup>C NMR is critical for identifying carbonyl (C=O, ~200 ppm) and quaternary carbons. Compare with databases for 4-methylpentane derivatives .
  • Mass Spectrometry: High-resolution MS (HRMS) can differentiate isotopic patterns, especially for chlorine-containing byproducts (if using chloroacetic acid in synthesis) .
  • IR Spectroscopy: Confirm acetyl (C=O) and amine (N-H) functional groups. Reference IR data for 2,4-pentanedione (similar diketone) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Use software like Gaussian with basis sets (e.g., B3LYP/6-31G*) .
  • Solvent Effects: Simulate reaction pathways in polar (water) vs. non-polar (hexane) solvents. Compare with experimental kinetic data for similar ketones .
  • Validation: Cross-check computational results with experimental NMR shifts for intermediates (e.g., enolate formation) .

Basic: What are common impurities in this compound synthesis, and how can they be resolved?

Methodological Answer:

  • Byproducts: Unreacted 4-methyl-2-pentanone or acetylated side products (e.g., over-acetylated amines).
  • Purification: Use silica gel chromatography with gradients of ethyl acetate/hexane. Monitor fractions via TLC (Rf values calibrated against standards) .
  • Quantification: GC-MS with selective ion monitoring (SIM) for characteristic fragments (e.g., m/z 100 for methyl isobutyl ketone derivatives) .

Advanced: How can isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) elucidate the metabolic fate of this compound in vitro?

Methodological Answer:

  • Labeling Strategy: Synthesize the compound with <sup>13</sup>C at the acetyl group or <sup>15</sup>N at the amine. Use stable isotope-assisted LC-MS to track metabolites .
  • Biological Assays: Incubate labeled compound with liver microsomes; extract metabolites and analyze via HRMS. Reference protocols for opioid analogs (e.g., N-acetyl Norfentanyl) .
  • Safety Note: Follow hazardous material guidelines (e.g., Cayman Chemical’s SDS) for handling radiolabeled compounds .

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